GGTI-286

Prenylation Inhibitor Geranylgeranyltransferase I Cell-Based Assay

GGTI-286 is the preferred GGTase I-selective inhibitor for K-Ras4B-driven cancer and fibrosis research. Unlike FTIs (e.g., FTI-277), it exhibits >15-fold selectivity for geranylgeranylation over farnesylation. Its cell-permeable methyl ester form enables potent whole-cell inhibition of Rap1A (IC50 2 µM) and oncogenic K-Ras4B (IC50 1-2 µM)—targets FTIs cannot effectively suppress. Validated anti-proliferative activity in glioma (ED50 2.5-15.5 µM) and myeloid leukemia (47% panel positive) distinguishes it from GGTI-298. Essential for deconvoluting GGTase I phenotypes in any model where statins show effect. Requires ≥98% HPLC purity for reproducible results.

Molecular Formula C23H31N3O3S
Molecular Weight 429.6 g/mol
CAS No. 171744-11-9
Cat. No. B3245735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-286
CAS171744-11-9
SynonymsGGTI 286
GGTI-286
GGTI286
Molecular FormulaC23H31N3O3S
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
InChIInChI=1S/C23H31N3O3S/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27)/t17-,21+/m1/s1
InChIKeyIENQPUVVSDIXCT-UTKZUKDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGTI-286 (CAS 171744-11-9) Product-Specific Evidence Guide: A Selective Geranylgeranyltransferase I Inhibitor for Precise Prenylation Pathway Studies


GGTI-286 (CAS 171744-11-9) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I) [1]. As a CAAX peptidomimetic, it functions by blocking the post-translational geranylgeranylation of target proteins such as Rap1A and oncogenic K-Ras4B, a critical step for their membrane localization and biological activity [2]. Unlike broad-spectrum prenylation inhibitors or statins, GGTI-286 offers a targeted approach to dissect the specific role of GGTase I in cellular signaling, providing a critical tool for cancer and fibrosis research.

Why Simple Substitution with Other GGTase I Inhibitors or FTIs Fails: The Case for GGTI-286


GGTI-286 is not interchangeable with its close structural analogs, such as its free acid form GGTI-287, or with other inhibitors of protein prenylation like farnesyltransferase inhibitors (FTIs, e.g., FTI-277) and alternative GGTase I inhibitors (e.g., GGTI-298). Its unique profile—defined by a specific quantitative potency differential versus FTIs, a crucial selectivity window for geranylgeranylation over farnesylation, and a distinct cellular response profile—means that substituting it can lead to profoundly different experimental outcomes. As detailed in the quantitative evidence below, GGTI-286's cell-permeable methyl ester form is essential for its whole-cell activity compared to GGTI-287, and its targeted inhibition of GGTase I yields biological effects that FTIs cannot recapitulate, particularly in models of K-Ras4B-driven signaling and TGFβ1-induced fibrosis [1].

Quantitative Differential Evidence for GGTI-286: Potency, Selectivity, and Efficacy vs. Comparators


Cell-Permeable GGTase I Inhibition: 25-Fold Superiority Over FTI-277 in Whole-Cell Rap1A Processing

In a direct head-to-head comparison, GGTI-286 (the cell-permeable methyl ester derivative of GGTI-287) exhibited 25-fold greater potency than the corresponding farnesyltransferase inhibitor (FTI) analog, FTI-277, in inhibiting the processing of the geranylgeranylated protein Rap1A in whole cells [1]. The free acid, GGTI-287, is a potent inhibitor of GGTase I in vitro (IC50 = 5 nM), but its methyl ester, GGTI-286, is required for robust cell permeability and activity .

Prenylation Inhibitor Geranylgeranyltransferase I Cell-Based Assay

Superior Cellular Selectivity: Targeting Geranylgeranylation of Rap1A Over Farnesylation of H-Ras

GGTI-286 demonstrates high selectivity for inhibiting geranylgeranylation (the target of GGTase I) over farnesylation (the target of FTase) in whole cells. It potently inhibits the geranylgeranylation of Rap1A (IC50 = 2 µM) but only weakly affects the farnesylation of H-Ras (IC50 > 30 µM), representing a >15-fold selectivity window [1].

Selectivity Prenylation Ras Signaling

Enhanced Inhibition of Oncogenic K-Ras4B Processing and Signaling vs. FTI-277

In a key differential finding, GGTI-286 potently inhibits both the processing and downstream signaling of oncogenic K-Ras4B, while the FTI FTI-277 shows much weaker activity. GGTI-286 inhibits K-Ras4B processing with an IC50 of 2 µM and K-Ras4B-stimulated MAP kinase activation with an IC50 of 1 µM [1]. In stark contrast, FTI-277 is largely ineffective, inhibiting K-Ras4B processing with an IC50 of 10 µM and its signaling with an IC50 of 30 µM [1].

K-Ras4B Oncogene Signaling MAP Kinase

Differential Impact on Myeloid Leukemia Cell Growth: GGTI-286 vs. GGTI-298 and FTI L-744,832

In a cross-study comparison against a panel of 19 myeloid leukemia cell lines, GGTI-286, GGTI-298, and FTI L-744,832 showed distinct inhibitory profiles. Significant growth inhibition (>70%) was observed in 9/19 cell lines for GGTI-286, compared to 14/19 for GGTI-298 and 17/17 for FTI L-744,832 [1]. Furthermore, GGTI-286 treatment induced a G0/G1 cell cycle arrest in NB-4 cells, a different arrest profile compared to the G2/M arrest caused by the FTI [1].

Myeloid Leukemia Antiproliferative Cell Cycle

Functional Dissection of TGFβ1 Signaling: GGTI-286 Mimics Statin Effects, FTI-277 Does Not

In a model of airway remodeling, GGTI-286 was able to mimic the inhibitory effect of the HMG-CoA reductase inhibitor simvastatin on TGFβ1-induced fibronectin expression. At a concentration of 10 µM, GGTI-286 suppressed fibronectin expression, whereas the FTI, FTI-277 (also at 10 µM), had no effect [1]. This demonstrates that the downstream effector pathway of statins in this context is specifically mediated by GGTase I and not FTase.

TGFβ1 Fibronectin Airway Fibrosis

High-Impact Application Scenarios for GGTI-286 Based on Quantitative Evidence


Delineating GGTase I-Dependent vs. FTase-Dependent Signaling in Cancer and Fibrosis Models

GGTI-286, with its >15-fold selectivity for geranylgeranylation over farnesylation [1], is the preferred tool for deconvoluting the specific contributions of GGTase I to a biological process. In any model where both GGTase I and FTase pathways are implicated (e.g., by statin treatment), a side-by-side comparison with an FTI like FTI-277 can unambiguously identify GGTase I-dependent events. This is evidenced by studies in TGFβ1-induced fibrosis where GGTI-286, but not FTI-277, mirrored the effects of simvastatin .

Investigating Oncogenic K-Ras4B Processing and Signaling

For research specifically focused on the K-Ras4B oncogene, GGTI-286 is an essential, non-redundant tool. It potently inhibits K-Ras4B processing and downstream signaling (IC50 = 1-2 µM), while the comparator FTI FTI-277 is significantly less effective (IC50 = 10-30 µM) [1]. This differential sensitivity makes GGTI-286 uniquely suited for studying K-Ras4B-driven models, such as pancreatic, lung, or colorectal cancers, where other prenylation inhibitors fail to suppress this critical oncogene.

Screening for Synergistic Drug Combinations in Myeloid Leukemia

GGTI-286 has a defined, non-redundant anti-proliferative profile against myeloid leukemia cell lines, showing >70% growth inhibition in 47% of a tested panel, a pattern distinct from other GGTIs and FTIs [1]. This makes it a valuable component in drug combination screens, particularly for exploring synergy with FTIs to overcome resistance mechanisms such as the alternative geranylgeranylation of N-RAS. Its unique cell cycle arrest profile (G0/G1) further distinguishes its mechanism from FTIs (G2/M), providing a rationale for combination strategies [1].

Evaluating Anti-Proliferative Effects in Human Malignant Glioma

GGTI-286 has been validated as an anti-proliferative agent in human malignant glioma cell lines, with median effective doses (ED50) in the low micromolar range (2.5–15.5 µM) [1]. This established efficacy makes it a benchmark tool for studying the role of GGTase I in glioblastoma and for evaluating novel GGTase I inhibitors in this disease context. The known in vivo tolerability of these doses further supports its use in preclinical xenograft models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGTI-286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.